molecular formula C11H6Cl2N2O4 B13717068 (4E)-3-(chloromethyl)-4-(2-chloro-5-nitrobenzylidene)isoxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-(2-chloro-5-nitrobenzylidene)isoxazol-5(4H)-one

Cat. No.: B13717068
M. Wt: 301.08 g/mol
InChI Key: LDIXNKWKXODYHB-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(Chloromethyl)-4-(2-chloro-5-nitrobenzylidene)isoxazol-5(4H)-one is a substituted isoxazol-5(4H)-one derivative characterized by:

  • A chloromethyl group at position 2.
  • A 2-chloro-5-nitrobenzylidene substituent at position 4, adopting the E-configuration due to steric and electronic stabilization .
  • CAS Number: 1142198-98-8 (as per structurally similar compounds in ).

This compound belongs to a class of arylidene-isoxazolones, which are studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties . The electron-withdrawing nitro and chloro groups on the benzylidene moiety likely enhance its electrophilicity and influence intermolecular interactions, affecting its physical and chemical behavior.

Properties

Molecular Formula

C11H6Cl2N2O4

Molecular Weight

301.08 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2-chloro-5-nitrophenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H6Cl2N2O4/c12-5-10-8(11(16)19-14-10)4-6-3-7(15(17)18)1-2-9(6)13/h1-4H,5H2/b8-4+

InChI Key

LDIXNKWKXODYHB-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=NOC2=O)CCl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=NOC2=O)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares key structural features of the target compound with analogous derivatives:

Compound Name Substituents Configuration Key Functional Groups Reference
Target Compound 3-(Chloromethyl), 4-(2-chloro-5-nitrobenzylidene) E -NO₂, -Cl (benzylidene), -CH₂Cl
(E)-4-(4-Bromobenzylidene)isoxazol-5(4H)-one (4j) 3-Methyl, 4-(4-bromobenzylidene) E -Br (benzylidene), -CH₃
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) 3-Methyl, 4-(thiophen-2-ylmethylene) E Thiophene ring
(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)isoxazol-5(4H)-one 3-(Chloromethyl), 4-(4-nitrobenzylidene) E -NO₂ (para position)
(4E)-3-(Chloromethyl)-4-(2,3-dichlorobenzylidene)isoxazol-5(4H)-one 3-(Chloromethyl), 4-(2,3-dichlorobenzylidene) E -Cl (ortho and meta positions)

Key Observations :

  • The E-configuration is stabilized in the target compound due to intramolecular hydrogen bonding and π-π interactions, a trend also observed in 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one .

Physical and Spectral Properties

Melting Points and Solubility
  • Derivatives with nitro groups (e.g., 4-nitrobenzylidene in ) generally show higher melting points due to increased crystallinity from dipole-dipole interactions.
Spectral Data
  • ¹H NMR: The target compound’s benzylidene protons are expected near δ 7.5–8.5 ppm (similar to 4j: δ 7.50 ppm for bromobenzylidene protons) . The -NO₂ group causes deshielding, shifting aromatic protons downfield compared to methoxy-substituted analogs (e.g., δ 6.86–7.26 ppm in ).
  • IR Spectroscopy: A strong C=O stretch (~1664 cm⁻¹) and C=N (~1552 cm⁻¹) are consistent across isoxazolones . The -NO₂ group introduces asymmetric and symmetric stretches near 1520 and 1340 cm⁻¹, respectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.